molecular formula C7H9ClO B3351882 2-(3-Chloropropyl)furan CAS No. 40517-25-7

2-(3-Chloropropyl)furan

Cat. No.: B3351882
CAS No.: 40517-25-7
M. Wt: 144.6 g/mol
InChI Key: PMGZIFQSHSMNKE-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)furan is an organic compound with the molecular formula C7H9ClO. It consists of a five-membered furan ring with a 3-chloropropyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloropropyl)furan can be achieved through several methods. One common approach involves the reaction of furan with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)furan involves its reactivity with various nucleophiles and electrophiles. The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles, leading to the formation of new compounds. The furan ring can also participate in electrophilic substitution reactions, contributing to the synthesis of diverse organic molecules .

Comparison with Similar Compounds

Uniqueness: 2-(3-Chloropropyl)furan is unique due to its longer 3-chloropropyl chain, which imparts different reactivity and properties compared to its analogs. This structural difference allows for the formation of distinct products and applications in various fields .

Properties

IUPAC Name

2-(3-chloropropyl)furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGZIFQSHSMNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502208
Record name 2-(3-Chloropropyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40517-25-7
Record name 2-(3-Chloropropyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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